molecular formula C8H10BNO3 B13669086 (3-Cyclopropoxypyridin-4-yl)boronic acid

(3-Cyclopropoxypyridin-4-yl)boronic acid

Cat. No.: B13669086
M. Wt: 178.98 g/mol
InChI Key: XIENTEJWHFRAPQ-UHFFFAOYSA-N
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Description

(3-Cyclopropoxypyridin-4-yl)boronic acid is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropoxy group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropoxypyridin-4-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow setups for handling organolithium chemistry has enabled the synthesis of boronic acids on a multigram scale with high efficiency . This method allows for precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropoxypyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Cyclopropylboronic acid
  • Pyridinylboronic acid

Uniqueness

(3-Cyclopropoxypyridin-4-yl)boronic acid is unique due to the presence of both a cyclopropoxy group and a pyridine ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecular architectures .

Properties

Molecular Formula

C8H10BNO3

Molecular Weight

178.98 g/mol

IUPAC Name

(3-cyclopropyloxypyridin-4-yl)boronic acid

InChI

InChI=1S/C8H10BNO3/c11-9(12)7-3-4-10-5-8(7)13-6-1-2-6/h3-6,11-12H,1-2H2

InChI Key

XIENTEJWHFRAPQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)OC2CC2)(O)O

Origin of Product

United States

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